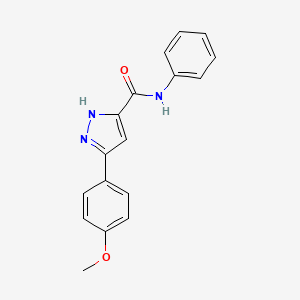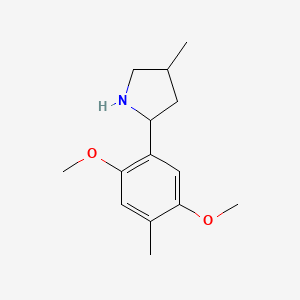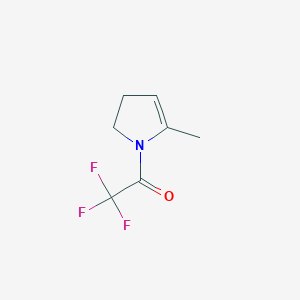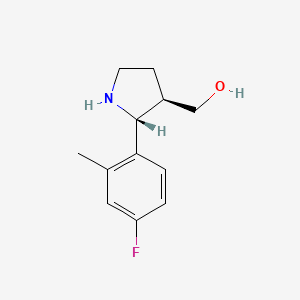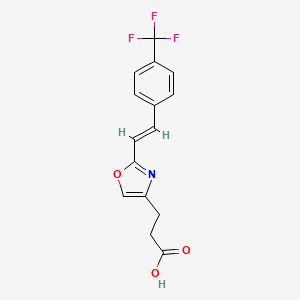
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid is a complex organic compound that features a trifluoromethyl group, a styryl group, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Styryl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the styryl group.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like amino alcohols and carboxylic acids.
Final Coupling: The final step involves coupling the styryl and oxazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
科学研究应用
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The styryl group may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 3-(2-(4-Methoxy)styryl)oxazol-4-yl)propanoic acid
- 3-(2-(4-Methyl)styryl)oxazol-4-yl)propanoic acid
- 3-(2-(4-Chloro)styryl)oxazol-4-yl)propanoic acid
Uniqueness
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C15H12F3NO3 |
|---|---|
分子量 |
311.25 g/mol |
IUPAC 名称 |
3-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H12F3NO3/c16-15(17,18)11-4-1-10(2-5-11)3-7-13-19-12(9-22-13)6-8-14(20)21/h1-5,7,9H,6,8H2,(H,20,21)/b7-3+ |
InChI 键 |
LRCINVVQNGLOSJ-XVNBXDOJSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)CCC(=O)O)C(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1C=CC2=NC(=CO2)CCC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


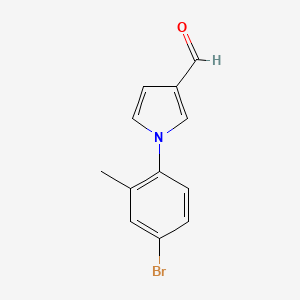

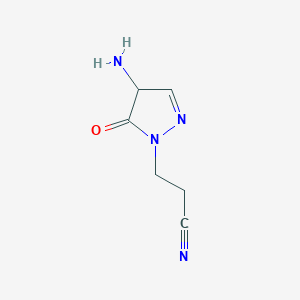

![3-tert-Butyl-N-[1-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B12877354.png)
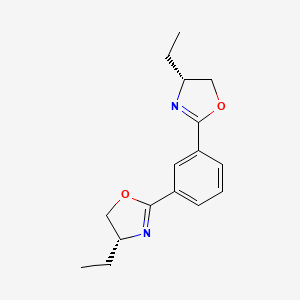
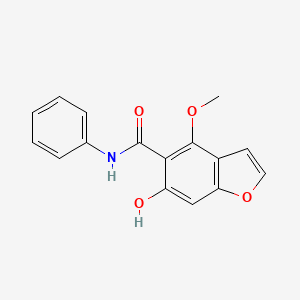
![5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline](/img/structure/B12877368.png)
